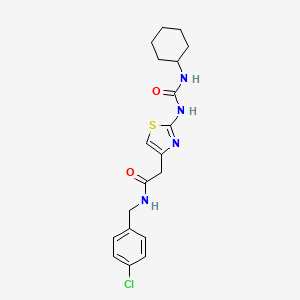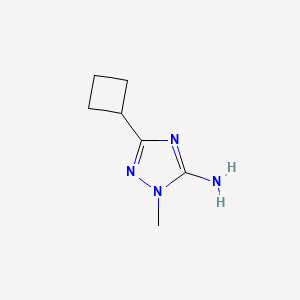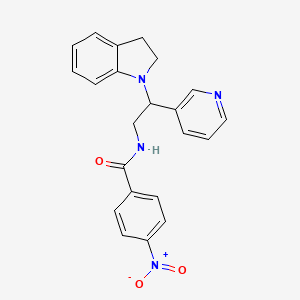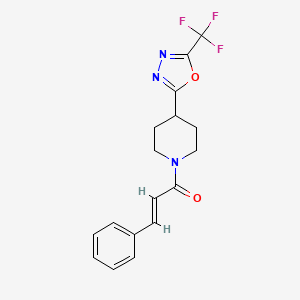![molecular formula C11H8ClN3O3S B2612560 2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 37614-91-8](/img/structure/B2612560.png)
2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound with the molecular formula C11H8ClN3O3S It is characterized by the presence of a thiazole ring, a nitrophenyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with p-nitroaniline and chloroacetic acid.
Acylation Reaction: p-nitroaniline undergoes acylation with chloroacetic acid in the presence of a dehydrating agent such as thionyl chloride to form 2-chloro-N-(4-nitrophenyl)acetamide.
Cyclization: The intermediate is then subjected to cyclization with thiourea to form the thiazole ring, resulting in the final product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimized Reaction Conditions: Use of controlled temperature and pressure conditions to maximize yield.
Purification: The product is purified using recrystallization or chromatography techniques to achieve high purity.
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Thiazoles: Nucleophilic substitution yields various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
- 2-chloro-N-(4-nitrophenyl)acetamide
- 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide
- 2-chloro-4-nitrophenol
Comparison:
- Structural Differences: The presence of the thiazole ring in 2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide distinguishes it from other similar compounds.
- Unique Properties: The thiazole ring imparts unique electronic and steric properties, enhancing its potential as a pharmacologically active compound .
Properties
IUPAC Name |
2-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3S/c12-5-10(16)14-11-13-9(6-19-11)7-1-3-8(4-2-7)15(17)18/h1-4,6H,5H2,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZPTVSUESVUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2612478.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B2612480.png)
![2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2612481.png)
![4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethoxy)benzoyl]piperidine](/img/structure/B2612483.png)
![1-[(Benzylamino)methyl]cyclohexan-1-OL](/img/structure/B2612486.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2612487.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2612493.png)

![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2612497.png)

![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-phenylethane-1-sulfonamide](/img/structure/B2612499.png)
![(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate](/img/structure/B2612500.png)
